molecular formula C7H6ClF B1611705 2-Chloro-4-fluorotoluene-alpha-13C CAS No. 287399-45-5

2-Chloro-4-fluorotoluene-alpha-13C

Cat. No.: B1611705
CAS No.: 287399-45-5
M. Wt: 145.56 g/mol
InChI Key: CSARJIQZOSVYHA-OUBTZVSYSA-N
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Description

2-Chloro-4-fluorotoluene-alpha-13C is a stable isotope-labeled compound, specifically a toluene derivative where the methyl group is labeled with carbon-13. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluorotoluene-alpha-13C typically involves the introduction of the carbon-13 isotope into the toluene structure. This can be achieved through several synthetic routes, including:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the halogenation and isotopic labeling processes .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluorotoluene-alpha-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the substituents introduced, various derivatives of this compound can be formed.

    Oxidation Products: Alcohols, aldehydes, or acids.

    Reduction Products: Hydrocarbons.

Scientific Research Applications

2-Chloro-4-fluorotoluene-alpha-13C is widely used in scientific research due to its isotopic labeling, which allows for:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorotoluene-alpha-13C involves its interaction with molecular targets and pathways in biological systems. The carbon-13 label allows for detailed tracking of the compound’s metabolic fate, providing insights into its biochemical interactions and transformations. This information is crucial for understanding the compound’s effects at the molecular level .

Comparison with Similar Compounds

  • Chlorobenzene-13C6
  • Chloroacetyl chloride-1-13C
  • Chloroethane-13C2

Comparison: 2-Chloro-4-fluorotoluene-alpha-13C is unique due to the specific positioning of chlorine and fluorine atoms on the toluene ring and the carbon-13 labeling of the methyl group. This combination of features makes it particularly useful for specific tracer studies and NMR spectroscopy applications, distinguishing it from other labeled compounds .

Properties

IUPAC Name

2-chloro-4-fluoro-1-(113C)methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSARJIQZOSVYHA-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583909
Record name 2-Chloro-4-fluoro-1-(~13~C)methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287399-45-5
Record name 2-Chloro-4-fluoro-1-(~13~C)methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287399-45-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-fluorotoluene-alpha-13C
Reactant of Route 2
2-Chloro-4-fluorotoluene-alpha-13C
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
2-Chloro-4-fluorotoluene-alpha-13C
Reactant of Route 6
2-Chloro-4-fluorotoluene-alpha-13C

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